

IUPAC name for o-isopropenyltoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ***o*-Isopropenyltoluene**

Cat. No.: **B1582527**

[Get Quote](#)

An In-depth Technical Guide to 1-Methyl-2-(prop-1-en-2-yl)benzene (***o*-Isopropenyltoluene**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ***o*-Isopropenyltoluene**, a valuable aromatic hydrocarbon in organic synthesis. The document begins by establishing the definitive IUPAC nomenclature for this compound, clarifying common synonyms to ensure precise communication in research and development settings. It delves into the physicochemical properties, presenting key data in a structured format. A significant portion of this guide is dedicated to a detailed exploration of a primary synthetic pathway, including a step-by-step experimental protocol and a discussion of the mechanistic principles that govern the reaction choices. Furthermore, the guide examines the compound's chemical reactivity and its applications as a versatile intermediate in the synthesis of polymers, resins, and potentially complex molecular architectures relevant to the pharmaceutical industry. Safety and handling considerations are also briefly addressed. This document is intended to serve as a practical resource for professionals requiring a deep technical understanding of ***o*-Isopropenyltoluene**.

Nomenclature and Structural Elucidation

Clarity in chemical nomenclature is paramount for reproducible science. The compound commonly known as ***o*-Isopropenyltoluene** is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for ***o*-Isopropenyltoluene** is 1-methyl-2-(prop-1-en-2-yl)benzene.^[1]

This name is derived by identifying the parent benzene ring with two substituents: a methyl group (-CH₃) and an isopropenyl group (-C(CH₃)=CH₂). The positions are numbered to give the substituents the lowest possible locants, starting from a substituted carbon.

The structure consists of a toluene backbone where an isopropenyl group is attached at the ortho position (the carbon adjacent to the methyl group).^[2] This compound is one of three isomers, with the others being m-isopropenyltoluene and p-isopropenyltoluene.

Table 1: Synonyms and Identifiers

Type	Identifier	Source
IUPAC Name	1-Methyl-2-(prop-1-en-2-yl)benzene	PubChem[1]
Common Name	o-Isopropenyltoluene	CymitQuimica[2]
Systematic Name	1-Isopropenyl-2-methylbenzene	NIST[3][4][5]
Other Synonym	o,α-Dimethylstyrene	PubChem[1]
Other Synonym	2-Isopropenyltoluene	CymitQuimica[2]
CAS Number	7399-49-7	NIST[3][4][5]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its application in experimental design, process scale-up, and formulation. 1-Methyl-2-(prop-1-en-2-yl)benzene is a colorless to pale yellow liquid with a characteristic aromatic odor.^[2] It is generally soluble in organic solvents while having low solubility in water.^[2]

Table 2: Key Physicochemical Data

Property	Value	Source
Molecular Formula	$C_{10}H_{12}$	NIST[3][4]
Molecular Weight	132.20 g/mol	PubChem[1]
Density	0.918 g/mL	Stenutz[6]
Boiling Point	~178-189 °C	PubChem[7], ChemSynthesis[8]
Refractive Index	~1.521	Stenutz[6]
InChI Key	OGMSGZZPTQNTIK- UHFFFAOYSA-N	NIST[3][4]

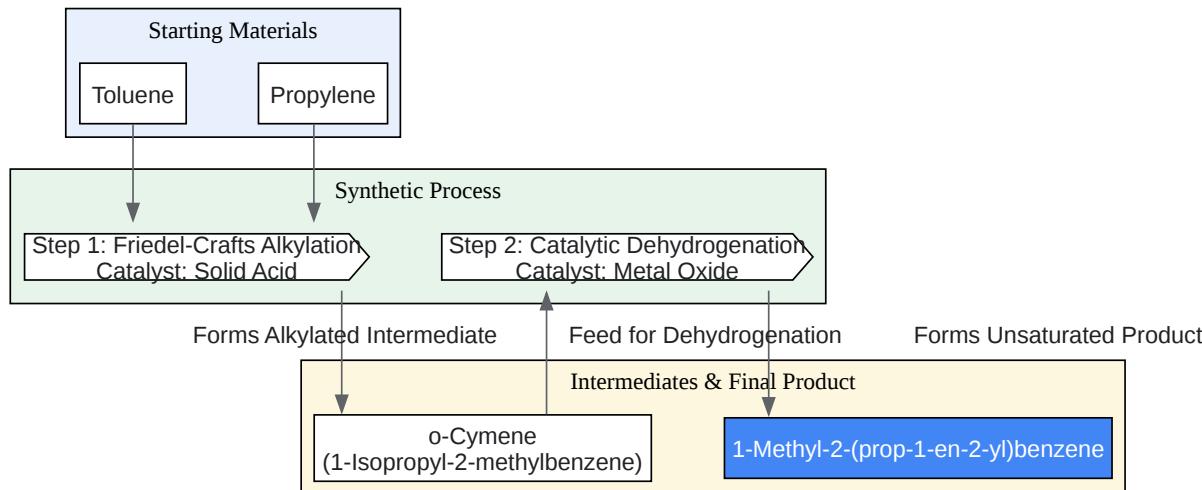
Synthesis and Mechanistic Considerations

The synthesis of 1-methyl-2-(prop-1-en-2-yl)benzene is logically approached via a two-step process starting from readily available petrochemical feedstocks: toluene and propylene.[7][9] This pathway involves an initial alkylation to form an intermediate, followed by a dehydrogenation step.

- Step 1: Friedel-Crafts Alkylation. Toluene is reacted with propylene in the presence of a Lewis acid catalyst (e.g., $AlCl_3$) or a solid acid catalyst to produce o-cymene (1-isopropyl-2-methylbenzene). The ortho-isomer is one of the products of this electrophilic aromatic substitution. The choice of a solid acid catalyst can improve selectivity and ease of separation compared to traditional Lewis acids.
- Step 2: Catalytic Dehydrogenation. The resulting o-cymene is then dehydrogenated over a metal oxide catalyst (e.g., iron oxide-based) at high temperature to introduce the double bond, yielding the final product. This step is an equilibrium-limited reaction, and process conditions are optimized to favor product formation.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative laboratory-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.


Part A: Synthesis of o-Cymene (1-Isopropyl-2-methylbenzene)

- **Reactor Setup:** Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).
- **Charge Reagents:** Add 200 mL of dry toluene to the flask. In the addition funnel, place 42 g (1.0 mol) of propylene.
- **Catalyst Addition:** Carefully add 5 g of a solid acid catalyst (e.g., Amberlyst 15) to the stirred toluene.
- **Reaction:** Slowly add the propylene to the toluene-catalyst mixture over 1 hour, maintaining the reaction temperature at 80°C.
- **Workup:** After the addition is complete, continue stirring for an additional 2 hours. Cool the mixture, filter to remove the catalyst, and wash the filtrate with a 5% NaOH solution followed by brine. Dry the organic layer over anhydrous MgSO₄.
- **Purification:** Purify the crude product by fractional distillation to isolate the o-cymene isomer.

Part B: Dehydrogenation to 1-Methyl-2-(prop-1-en-2-yl)benzene

- **Reactor Setup:** Set up a packed-bed tube reactor containing 10 g of a commercial iron oxide dehydrogenation catalyst.
- **Reaction Conditions:** Heat the reactor to 600°C. Pass a stream of purified o-cymene over the catalyst bed at a controlled flow rate.
- **Product Collection:** The product stream exiting the reactor is cooled through a condenser, and the liquid organic phase is collected.
- **Purification:** The collected liquid is a mixture of the desired product, unreacted starting material, and byproducts. Purify by vacuum distillation to isolate 1-methyl-2-(prop-1-en-2-yl)benzene. The product is often stabilized with an inhibitor like BHT to prevent polymerization.^[2]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of 1-methyl-2-(prop-1-en-2-yl)benzene.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of 1-methyl-2-(prop-1-en-2-yl)benzene stems from the reactivity of its two functional groups: the aromatic ring and the isopropenyl (alkene) moiety.

- Alkene Reactivity: The double bond is susceptible to a variety of reactions. It can undergo polymerization, making it a useful monomer for the production of specialty polymers and resins.^[2] It can also participate in electrophilic addition reactions, allowing for the introduction of new functional groups.
- Aromatic Ring Reactivity: The benzene ring can undergo further electrophilic substitution, although the existing alkyl groups will direct incoming electrophiles.

For drug development professionals, this compound serves as a versatile building block. The aromatic core is a common scaffold in many pharmaceutical agents. The isopropenyl group provides a reactive handle for chain extension or the introduction of pharmacophoric features through reactions such as hydroboration-oxidation, epoxidation, or ozonolysis. Its structure is related to other primary petrochemicals like styrene and xylenes, which are foundational materials for a vast array of chemicals and plastics.[10]

Safety and Handling

1-Methyl-2-(prop-1-en-2-yl)benzene is a flammable liquid and an irritant.[1] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] Store in a cool, dry, well-ventilated area away from ignition sources. The unstabilized compound can polymerize; therefore, it is often supplied with an inhibitor.[2]

Conclusion

1-Methyl-2-(prop-1-en-2-yl)benzene, correctly identified by its IUPAC name, is more than a simple aromatic hydrocarbon. Its specific combination of an aromatic ring and a reactive alkene functional group makes it a valuable intermediate for chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a molecular building block for creating complex and high-value products.

References

- PubChem. o,alpha-dimethylstyrene | C10H12 | CID 81886. [\[Link\]](#)
- FooDB. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). [\[Link\]](#)
- National Institute of Standards and Technology. **o-Isopropenyltoluene** - the NIST WebBook. [\[Link\]](#)
- National Institute of Standards and Technology. **o-Isopropenyltoluene** - Mass Spectrum. [\[Link\]](#)
- Stenutz. 1-isopropenyl-2-methylbenzene. [\[Link\]](#)
- Stenutz. 1-isopropyl-2-methylbenzene. [\[Link\]](#)
- National Institute of Standards and Technology. **o-Isopropenyltoluene** - Notes. [\[Link\]](#)
- Human Metabolome Database. Showing metabocard for 1-Isopropyl-2-methylbenzene (HMDB0037050). [\[Link\]](#)
- PubChem. o-Cymene | C10H14 | CID 10703. [\[Link\]](#)

- ChemSynthesis. 1-isopropenyl-4-methylbenzene. [Link]
- Cheméo. Chemical Properties of m-Cymenene (CAS 1124-20-5). [Link]
- Stenutz. 1-isopropyl-2-methylbenzene - Links. [Link]
- Restek. 1-Methyl-2-isopropylbenzene. [Link]
- MDPI. Characterization of Volatile Organic Compounds Released by *Penicillium expansum* and *Penicillium polonicum*. [Link]
- Wikipedia. Petrochemical. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7399-49-7: o-Isopropenyltoluene | CymitQuimica [cymitquimica.com]
- 3. o-Isopropenyltoluene [webbook.nist.gov]
- 4. o-Isopropenyltoluene [webbook.nist.gov]
- 5. o-Isopropenyltoluene [webbook.nist.gov]
- 6. 1-isopropenyl-2-methylbenzene [stenutz.eu]
- 7. O-Cymene | C10H14 | CID 10703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032) - FooDB [foodb.ca]
- 10. Petrochemical - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [IUPAC name for o-isopropenyltoluene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582527#iupac-name-for-o-isopropenyltoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com